![molecular formula C15H20N4O B6419297 N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine CAS No. 441719-16-0](/img/structure/B6419297.png)

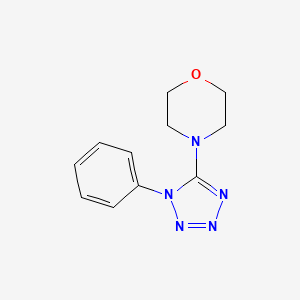

N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine” is a quinazoline derivative . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . They have received significant attention due to their widely and distinct biopharmaceutical activities .

Synthesis Analysis

An improved three-step process for the synthesis of gefitinib, a quinazoline derivative, from readily available starting material is discussed in a protocol . The protocol is based on the synthesis, isolation, characterization of novel intermediates and their application in the alkylation step for the synthesis of gefitinib .

Molecular Structure Analysis

Quinazoline is a nitrogen-containing fused heterocycle . With additional carbonyl linkage, it forms two different quinazolinones (either 4(3H)-quinazolinone or 2(1H)-quinazolinone) .

Chemical Reactions Analysis

The O-Alkylation reaction of sodium-4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-olate with 4-(3-chloropropyl) morpholine was immaculate, efficient, and economically viable .

Physical And Chemical Properties Analysis

Quinazolinones represent an important scaffold in medicinal chemistry due to their synthetic accessibility and diverse in vitro and in vivo pharmacological activities .

Mecanismo De Acción

Target of Action

N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine primarily targets the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial component in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Biochemical Pathways

These could include the MAPK signaling pathway, which plays a key role in cellular responses to various stimuli .

Result of Action

Given its target, it may influence cell proliferation, differentiation, and apoptosis .

Direcciones Futuras

Quinazoline and quinazolinone derivatives are considered as noteworthy chemicals for the synthesis of diverse physiological significance and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . This makes them a promising direction for future research and development in medicinal chemistry .

Propiedades

IUPAC Name |

N-(3-morpholin-4-ylpropyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O/c1-2-5-14-13(4-1)15(18-12-17-14)16-6-3-7-19-8-10-20-11-9-19/h1-2,4-5,12H,3,6-11H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUIHKYSUWSKTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-8-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419217.png)

![N-{3-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6419220.png)

![2-[(2,4-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B6419224.png)

![N2-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine](/img/structure/B6419230.png)

![4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6419238.png)

![2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6419242.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419267.png)

![3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B6419277.png)

![1-(2,3-dimethoxyphenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6419288.png)

![5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6419305.png)

![ethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6419313.png)

![2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one](/img/structure/B6419333.png)

![1-(3-chlorophenyl)-4-{1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B6419339.png)